Mono-methyl succinate synthesis from succinic anhydride and methanol
Mono-methyl succinate synthesis from succinic anhydride and methanol
Technical Guide: Synthesis of Mono-methyl Succinate (B1194679)
Topic: Mono-methyl Succinate Synthesis from Succinic Anhydride (B1165640) and Methanol (B129727) Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of mono-methyl succinate, a valuable monoester intermediate, from the ring-opening of succinic anhydride with methanol. The document details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data, tailored for professionals in chemical research and pharmaceutical development.
Introduction
Mono-methyl succinate (MMS) is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group. This structure makes it a versatile building block in organic and pharmaceutical synthesis.[1][2] Its preparation via the alcoholysis of succinic anhydride with methanol is a common, efficient, and high-yielding laboratory and industrial method.[1][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the cyclic anhydride ring is opened by methanol to form the desired half-ester.[4][5] This route is often preferred due to its simplicity, mild reaction conditions, and the minimization of the diester byproduct, dimethyl succinate.
Table 1: Physical and Chemical Properties of Mono-methyl Succinate
| Property | Value |
| CAS Number | 3878-55-5[2][6] |
| Molecular Formula | C₅H₈O₄[1][2][6] |
| Molecular Weight | 132.11 g/mol [1][2][6] |
| Appearance | White crystalline solid/powder[1][2][7] |
| Melting Point | 54-59 °C[1][2] |
| Boiling Point | 151 °C @ 20 mmHg[1][8] |
| Solubility | Soluble in alcohols, ethers, benzene; insoluble in water[1][2] |
Reaction Mechanism
The synthesis of mono-methyl succinate from succinic anhydride and methanol is a classic example of nucleophilic acyl substitution, specifically, the alcoholysis of a cyclic anhydride.[4][5]
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[4][5]
-
Tetrahedral Intermediate Formation: This attack leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate.[4]
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the cleavage of the C-O bond within the anhydride ring, which acts as the leaving group.[4]
-
Proton Transfer: A final proton transfer step occurs to neutralize the intermediate, yielding the final product, mono-methyl succinate, which contains both a carboxylic acid and a methyl ester functional group.[4]
While the reaction can proceed without a catalyst, its rate can be influenced by general base catalysis, where a base assists in the deprotonation of methanol, increasing its nucleophilicity.[9]
Caption: Nucleophilic attack by methanol on succinic anhydride leads to a tetrahedral intermediate, which undergoes ring-opening to form the final product.
Experimental Protocols & Data
Multiple protocols for the synthesis of mono-methyl succinate have been reported, generally involving refluxing succinic anhydride with methanol. The reaction is typically high-yielding and straightforward.
General Experimental Protocol
This protocol is a synthesis of several reported methods.[1][6][8]
Materials & Equipment:
-
Succinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator (for reduced pressure distillation)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine succinic anhydride and anhydrous methanol. A slight molar excess of methanol (e.g., 1:1.2 to 1:2.2 molar ratio of anhydride to methanol) is often used.[2][6]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The heating is continued until all the succinic anhydride has dissolved, and the solution becomes homogeneous (typically 30-45 minutes). Continue refluxing for an additional 30-60 minutes to ensure the reaction goes to completion.[1][6]
-
Work-up (Methanol Removal): After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[1][6][8]
-
Crystallization and Isolation: Cool the concentrated residue in an ice bath to induce crystallization. The resulting white precipitate is the crude mono-methyl succinate.[1][6] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water or recrystallize from a solvent like carbon disulfide to remove any remaining impurities.[6][8]
-
Drying: Dry the purified solid under vacuum until a constant weight is achieved to yield the final product.[1][6]
Caption: A typical workflow for the synthesis of mono-methyl succinate, from combining reactants to the final dried product.
Summary of Reported Synthesis Data
The following table summarizes quantitative data from various reported experimental protocols.
Table 2: Comparison of Synthesis Protocols
| Succinic Anhydride (g) | Methanol (mL) | Molar Ratio (Anhydride:Methanol) | Reaction Time (min) | Conditions | Reported Yield (%) | Reference |
| 80.02 | 38.9 | ~1:1.2 | ~43 | Reflux (Steam Bath) | 93.6 | [6] |
| 400 | 194 | ~1:1.2 | 60 | Reflux | 95-96 | [1] |
| 400 | 200 | ~1:1.2 | ~65 | Reflux | 95 | [1] |
| 10 | ~12.6 (10g) | ~1:3.1 | 60 | Reflux | "Almost theoretical" | [8] |
Spectroscopic Characterization Data
Characterization of the final product is crucial to confirm its identity and purity. NMR spectroscopy is a primary tool for this purpose.
Table 3: NMR Spectroscopic Data for Mono-methyl Succinate (in CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 3.71 | s, 3H, -OCH₃ |
| 2.63 - 2.71 | m, 4H, -CH₂CH₂- | |
| ¹³C NMR | 178.75 | 1C, -COOH (Carboxylic Acid Carbonyl) |
| 173.04 | 1C, -COOCH₃ (Ester Carbonyl) | |
| 52.40 | 1C, -OCH₃ | |
| 29.33 | 1C, -CH₂- | |
| 29.02 | 1C, -CH₂- | |
| Data sourced from ChemicalBook.[6] |
Summary and Applications
The synthesis of mono-methyl succinate via the ring-opening of succinic anhydride with methanol is a robust, efficient, and high-yield reaction fundamental to organic synthesis. The resulting monoester is a key intermediate used in the production of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] For example, it can be converted to mono-methyl succinyl chloride, a reactant used in Friedel-Crafts reactions for the synthesis of pharmaceutical precursors.[1] The low cost of starting materials and the simplicity of the procedure make it highly suitable for both laboratory-scale and large-scale industrial production.[1]
References
- 1. Page loading... [guidechem.com]
- 2. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 7. Monomethyl Succinate | 3878-55-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
